2-Dimethylamino-7-nitrofluorene

Descripción

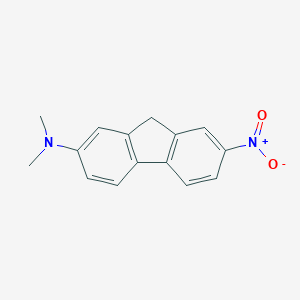

2-Dimethylamino-7-nitrofluorene is a derivative of fluorene (B118485), a polycyclic aromatic hydrocarbon. Its structure is characterized by a fluorene core substituted at the C-2 and C-7 positions. The IUPAC name for this compound is N,N-dimethyl-7-nitro-9H-fluoren-2-amine. nih.gov

The defining characteristic of this compound is its classification as a donor-π-acceptor (D-π-A) system. In this arrangement, the dimethylamino group (-N(CH₃)₂) at the C-2 position acts as a potent electron donor (D), while the nitro group (-NO₂) at the C-7 position serves as a strong electron acceptor (A). These two functional groups are connected through the fluorene moiety, which functions as a rigid and planar π-conjugated bridge (π).

Upon photoexcitation, D-π-A molecules like DMANF can undergo a process known as intramolecular charge transfer (ICT). mdpi.com This involves the transfer of electron density from the electron-rich donor to the electron-deficient acceptor through the π-system. This charge redistribution leads to a significant increase in the molecule's dipole moment in the excited state compared to the ground state. The efficiency and dynamics of this ICT process are highly sensitive to the surrounding environment, particularly the polarity of the solvent. This property makes DMANF a valuable solvatochromic probe, where its absorption and emission spectra shift in response to changes in solvent polarity. researchgate.netacs.orgnih.gov

Theoretical investigations employing density functional theory (DFT) and time-dependent density functional theory (TDDFT) have corroborated the experimental findings. researchgate.net These studies confirm that the electronic structure of DMANF is conducive to ICT upon excitation. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are primarily localized on the donor and acceptor moieties, respectively, which is a hallmark of D-π-A systems.

Fluorene and its derivatives have a rich history in the fields of photochemistry and molecular electronics, owing to their unique combination of properties. First discovered in coal tar in the 19th century, the fluorene scaffold has become a versatile building block in the design of advanced functional materials.

Key attributes of fluorene derivatives include:

High Photoluminescence Quantum Yields: Many fluorene-based compounds exhibit strong fluorescence, making them suitable for applications in light-emitting devices.

Good Thermal and Chemical Stability: The rigid, fused-ring structure of fluorene imparts significant stability to its derivatives.

Tunable Electronic Properties: The electronic and optical properties of fluorene derivatives can be readily modified by introducing various substituents at the C-2, C-7, and C-9 positions. This allows for the fine-tuning of their absorption and emission wavelengths, as well as their charge transport characteristics.

Facile Functionalization: The fluorene core can be functionalized through various organic reactions, enabling the synthesis of a wide array of derivatives with tailored properties.

These favorable characteristics have led to the widespread use of fluorene derivatives in a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers and small molecules are extensively used as blue-emitting materials in OLED displays and lighting due to their high efficiency and color purity.

Organic Solar Cells (OSCs): Fluorene copolymers are employed as donor materials in the active layer of OSCs, where they contribute to efficient light harvesting and charge generation.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some fluorene derivatives to their local environment makes them valuable as probes for detecting ions, molecules, and changes in microenvironments.

Nonlinear Optical (NLO) Materials: The extended π-conjugation in certain fluorene derivatives gives rise to significant NLO properties, which are of interest for applications in photonics and optical communications.

While this compound has been instrumental in elucidating the principles of intramolecular charge transfer and solvatochromism, several avenues for further research remain. A primary focus is on a more comprehensive understanding of the excited-state dynamics. Time-resolved spectroscopic techniques, such as femtosecond transient absorption, can provide deeper insights into the ultrafast processes that follow photoexcitation, including the kinetics of the ICT state formation and subsequent relaxation pathways. nih.govresearchgate.net

A key area of investigation involves the potential for dual fluorescence in DMANF, which has been observed in related amino-nitro-fluorene derivatives. researchgate.net This phenomenon, where emission occurs from both a locally excited (LE) state and a charge-transfer (ICT) state, is highly dependent on solvent properties and the specific molecular structure. Further studies are needed to definitively characterize the conditions under which DMANF exhibits dual fluorescence and to elucidate the structural changes, such as twisting of the donor or acceptor groups, that may lead to the formation of different emissive states. researchgate.net

Moreover, a systematic investigation into the influence of the substitution pattern on the photophysical properties of DMANF analogues could provide valuable structure-property relationships. For instance, modifying the alkyl groups on the amine or altering the acceptor group could modulate the ICT character and the resulting optical properties.

Finally, while the solvatochromic properties of DMANF are well-documented, its potential application as a quantitative probe for solvent polarity and polarizability continues to be an area of active research. researchgate.net Calibrating its spectral response in a wider range of conventional and non-conventional solvents, such as ionic liquids and supercritical fluids, would enhance its utility as a versatile environmental sensor.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-7-nitro-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-16(2)12-3-5-14-10(8-12)7-11-9-13(17(18)19)4-6-15(11)14/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEKUKDWAIXWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396072 | |

| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19221-04-6 | |

| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Precursor Chemistry of 2 Dimethylamino 7 Nitrofluorene

Rational Design and Synthesis of 2-Dimethylamino-7-nitrofluorene

The construction of the this compound scaffold involves strategic chemical transformations, often starting from readily available fluorene (B118485) or its nitro derivatives. These methods are designed to introduce the dimethylamino and nitro groups at the C2 and C7 positions of the fluorene ring system, respectively.

Multi-Step Approaches from Fluorene and Nitrofluorene Precursors

A common and well-established route to this compound begins with the nitration of fluorene. orgsyn.org The direct nitration of fluorene typically yields a mixture of nitro-isomers, with 2-nitrofluorene (B1194847) being a major product. orgsyn.orgwikipedia.org This process is carefully controlled to optimize the yield of the desired 2-nitrofluorene, which serves as a crucial intermediate. orgsyn.org

The synthesis often proceeds as follows:

Nitration of Fluorene: Fluorene is treated with a nitrating agent, such as nitric acid in the presence of a suitable solvent, to introduce a nitro group onto the fluorene core. orgsyn.orgnih.gov This step primarily yields 2-nitrofluorene. orgsyn.orgnih.gov

Reduction of the Nitro Group: The resulting 2-nitrofluorene is then subjected to reduction to form 2-aminofluorene (B1664046). orgsyn.orgorgsyn.org Various reducing agents can be employed for this transformation.

Introduction of the Second Nitro Group: The subsequent step involves the nitration of 2-aminofluorene or a protected version of it. This leads to the formation of 2-amino-7-nitrofluorene (B16417). chemicalbook.comscbt.com

Dimethylation of the Amino Group: The final step is the dimethylation of the amino group of 2-amino-7-nitrofluorene to yield the target compound, this compound. chemicalbook.com

An alternative approach involves the dinitration of fluorene to produce 2,7-dinitrofluorene, followed by selective reduction of one nitro group and subsequent dimethylation. chemmethod.com

Palladium-Catalyzed Methodologies for Fluorene Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of aromatic compounds, including the fluorene scaffold. researchgate.netmdpi.com While direct palladium-catalyzed synthesis of this compound is not extensively documented in the provided results, the principles of palladium catalysis are highly relevant for creating C-N bonds and functionalizing the fluorene core. nih.govnih.gov These methodologies offer advantages in terms of efficiency and functional group tolerance. For instance, palladium catalysts can be used for the amination of aryl halides, a strategy that could potentially be adapted for the synthesis of dimethylamino-substituted fluorenes.

Reductive Amination Routes to Dimethylamino-Substituted Fluorenes

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorgsyn.org This strategy can be applied to the synthesis of dimethylamino-substituted fluorenes. For example, a fluorenone precursor could be reacted with dimethylamine (B145610) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to introduce the dimethylamino group. masterorganicchemistry.comorgsyn.org This method is known for its high efficiency and control over the degree of alkylation, preventing the formation of over-alkylated products. masterorganicchemistry.com

Synthesis of Key Intermediates and Analogues for Comparative Studies

The synthesis of key intermediates and analogues of this compound is crucial for understanding structure-activity relationships and for developing new derivatives with tailored properties.

Preparation of 2-Amino-7-nitrofluorene and its Derivatives

2-Amino-7-nitrofluorene is a pivotal intermediate in the synthesis of this compound and is also a compound of interest in its own right. chemicalbook.comscbt.commdpi.com It is typically synthesized through the nitration of 2-aminofluorene or the partial reduction of 2,7-dinitrofluorene. orgsyn.orgchemmethod.com The synthesis of 2-aminofluorene itself is well-established, often starting from the reduction of 2-nitrofluorene. orgsyn.orgorgsyn.org

Various derivatives of 2-amino-7-nitrofluorene can be prepared to study the effects of different substituents on the properties of the fluorene system. These derivatives include N-acylated compounds and other substituted analogues. chemicalbook.com For instance, 2-acetamido-7-nitrofluorene and 2-trifluoroacetamido-7-nitrofluorene are examples of such derivatives. chemicalbook.com

| Derivative | Precursor | Reagents |

| 2-Amino-7-nitrofluorene | 2,7-Dinitrofluorene | Reducing agent (e.g., Na2S) |

| 2-Acetamido-7-nitrofluorene | 2-Amino-7-nitrofluorene | Acetic anhydride |

| 2-Hydroxy-7-nitrofluorene | 2-Amino-7-nitrofluorene | NaNO2, H2SO4, H2O |

This table summarizes the synthesis of 2-Amino-7-nitrofluorene and some of its derivatives.

Derivatization Techniques for Modifying the Fluorene Scaffold

The fluorene scaffold is amenable to a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives. researchgate.net The reactivity of the C9 position of the fluorene ring is a key feature that is often exploited for derivatization. researchgate.net However, modifications at other positions of the aromatic rings are also common to fine-tune the electronic and photophysical properties of the molecule.

Common derivatization techniques include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and acylation can introduce various functional groups onto the fluorene ring system.

Nucleophilic Aromatic Substitution: This is particularly useful for introducing nucleophiles onto fluorene rings that are activated by electron-withdrawing groups.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net

Functional Group Interconversion: Standard organic transformations can be used to convert one functional group into another, further expanding the range of accessible derivatives.

These derivatization techniques enable the synthesis of a wide array of fluorene-based compounds with diverse functionalities, which are valuable for various research applications.

Solvent Dependent Photophysics and Solvation Dynamics

Solvatochromic Behavior of 2-Dimethylamino-7-nitrofluorene

The term solvatochromism describes the change in the color of a solute with a change in the polarity of the solvent. DMANF is known to be a solvatochromic dye acs.org. Following photoexcitation to its highly dipolar excited singlet (S1) state, the molecule undergoes significant charge transfer, resulting in a large excited-state dipole moment acs.orgacs.orgnih.gov. This substantial change from the ground-state dipole moment is the primary reason for its pronounced solvatochromic behavior acs.org.

In nonpolar solvents like methylcyclohexane, the fluorescence spectrum shows a maximum at around 560 nm. However, in polar solvents, the emission from the excited state is significantly stabilized through interactions with the solvent molecules, leading to a large red-shift (bathochromic shift) in the fluorescence spectrum acs.org. For instance, in acetonitrile, the solvation energy, calculated from the difference in fluorescence maxima between a rigid matrix (77 K) and a room temperature solution, is approximately 2600 cm⁻¹ acs.org. This stabilization is attributed to the reorganization of the polar solvent molecules around the highly dipolar excited DMANF molecule, a process often referred to as dipolar solvation acs.org.

The spectral shifts observed for this compound in various solvents can be correlated with empirical solvent polarity scales. These scales provide a quantitative measure of a solvent's polarity based on the solvatochromic shift of standard probe dyes. While specific correlation data for DMANF against a wide range of solvents and polarity scales is not detailed in the provided search results, the general principle is that the Stokes shift (the difference in energy between the absorption and emission maxima) increases with increasing solvent polarity.

The large Stokes shifts observed are a direct consequence of the preferential stabilization of the highly dipolar excited state in polar solvents acs.org. For example, the fluorescence maximum shifts significantly from nonpolar to polar environments, indicating a strong correlation between the emission energy and the solvent's ability to stabilize a large dipole moment.

Table 1: Emission Maxima of this compound in Different Environments

| Solvent/Condition | Emission Maximum (nm) |

| Methylcyclohexane (rigid matrix, 77 K) | ~560 |

| Acetonitrile (rigid matrix, 77 K) | 550 |

| Acetonitrile (solution, 298 K) | 655 |

This table illustrates the significant red-shift in the emission spectrum of DMANF in a polar solvent at room temperature compared to a rigid, non-polar environment, quantifying its solvatochromic behavior.

The transition energies of DMANF are influenced by both the dipolarity and polarizability of the solvent. Dipolarity refers to the solvent's ability to orient its permanent dipoles to stabilize the solute's dipole moment, while polarizability refers to the ability of the solvent's electron cloud to be distorted by the solute's electric field.

Upon excitation, DMANF transitions to a highly dipolar intramolecular charge-transfer (ICT) state acs.org. The stabilization of this state is heavily dependent on the surrounding solvent.

Dipolarity: In solvents with high dipolarity, such as acetonitrile and DMSO, the solvent molecules reorient themselves around the excited DMANF molecule. This reorganization, known as dipolar solvation, lowers the energy of the excited state, resulting in a significant red-shift in the emission spectrum acs.orgacs.orgnih.gov. This effect is the dominant contributor to the observed solvatochromism.

Polarizability: While dipolarity is often the primary factor, solvent polarizability also contributes to the stabilization of both the ground and excited states. However, for push-pull systems like DMANF with a large change in dipole moment upon excitation, the interaction with the solvent's permanent dipole moment (dipolarity) typically has a much stronger effect on the transition energy than interactions based on induced dipoles (polarizability). The fluorescence of related push-pull systems has been shown to be sensitive to the polarity of the solvent acs.org.

Theoretical Modeling of Solute-Solvent Interactions

To gain a deeper understanding of the experimental observations, theoretical models are employed to simulate the complex interactions between the DMANF solute and the surrounding solvent molecules.

Polarizable Continuum Models (PCM) are a common theoretical approach to modeling solvent effects. In this method, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. This approach is computationally efficient and can provide valuable insights into the behavior of solutes in solution.

For DMANF, Density Functional Theory (DFT) calculations combined with a PCM have been used to investigate its properties in different organic solvents researchgate.net. These models can be used to optimize the geometry of the excited state in the presence of the solvent's reaction field and to calculate spectroscopic properties. For instance, PCM has been used to study the influence of the solvent on the stability and electronic properties of related molecular structures researchgate.net. While these models can successfully predict the trend of solvatochromic shifts, they sometimes underestimate the magnitude of these shifts, as seen in studies of similar molecules like 2-diethylamino-7-nitrofluorene scispace.com. The effectiveness of PCM is particularly notable in capturing the effects of polar solvents on spectroscopic properties researchgate.net.

While continuum models are useful, they neglect the specific, discrete nature of solute-solvent interactions. The molecular aspects of solvation, such as hydrogen bonding and the specific geometry of the solvation shell, can play a critical role.

For DMANF and related molecules, the dynamics of solvation involve not just a general dielectric response but also specific molecular motions. The excited-state relaxation involves both dipolar solvation and conformational changes, specifically the twisting of the nitro group relative to the fluorene (B118485) plane acs.orgacs.orgnih.gov. These processes are coupled and influenced by the solvent's friction acs.org.

Furthermore, in protic solvents, the possibility of hydrogen bonding between the solvent and the solute's nitro or amino groups could influence the energy of the charge-transfer state. While studies on the related compound 2-diethylamino-7-nitrofluorene suggest that hydrogen bonding is not a prerequisite for dual emission, it may still influence the state's energy scispace.com. These specific molecular interactions and conformational dynamics are aspects that go beyond the simplified picture provided by continuum models.

Time-Resolved Solvation Dynamics

Time-resolved spectroscopy provides a direct window into the dynamics of how the solvent shell reorganizes around the newly formed excited state of DMANF. Using techniques like femtosecond transient absorption spectroscopy, researchers can track the relaxation processes on ultrafast timescales acs.orgacs.orgnih.gov.

Upon photoexcitation with a 400 nm laser pulse, the DMANF molecule is promoted to its excited state. The subsequent dynamics are characterized by a large and rapid dynamic Stokes shift of the stimulated emission (SE) band. This shift reflects the process of dipolar solvation, where the surrounding polar solvent molecules reorient to stabilize the large dipole moment of the excited state acs.org.

In acetonitrile, this dipolar solvation process is remarkably fast. The average lifetime for this process, determined from the time correlation curve of the dynamic Stokes shift, is approximately 0.73 ps acs.org. Concurrently with this solvation process, the molecule also undergoes conformational relaxation, which involves the twisting of the nitro group acs.orgnih.gov. Studies on the viscosity dependence of these relaxation dynamics indicate that the twisting of the dimethylamino group is not significantly involved in the charge-transfer process; rather, the twisting of the nitro group is a key relaxation pathway acs.orgnih.gov.

Observation of Collective Librational Solvent Modes

Following photoexcitation, the newly formed excited state of a solute molecule, such as this compound, possesses a different dipole moment than its ground state. The surrounding polar solvent molecules must then reorient themselves to stabilize this new charge distribution. This reorientation is not a simple, uniform process but is composed of various motions occurring on different timescales.

Ultrafast spectroscopic studies on DM-ANF and related amino-nitro-fluorenes in acetonitrile have revealed evidence of coherent solvent motion, specifically a collective librational mode. sci-hub.st Librations are low-frequency, hindered rotational oscillations of molecules. In the context of solvation, these are not individual molecular motions but rather a collective oscillation of many solvent molecules in the solute's immediate vicinity.

For this compound, as well as for the related compounds 2-amino-7-nitrofluorene (B16417) (ANF) and 2-hydroxy-7-nitrofluorene (HNF), a distinct oscillation has been observed in the dynamic Stokes shift of the emission band when dissolved in acetonitrile. sci-hub.st This oscillation corresponds to a collective librational solvent mode at a frequency of approximately 100 cm⁻¹. sci-hub.st The dynamic Stokes shift, which is the time-dependent shift in the fluorescence emission spectrum, is sensitive to these infrared-active modes of the solvent. nih.gov This observation signifies that the initial phase of solvation is not purely diffusive but has a significant coherent, oscillatory component, reflecting the organized response of the solvent cage to the sudden change in the solute's electronic structure. sci-hub.st

| Compound | Observed Frequency (cm⁻¹) |

|---|---|

| This compound (DM-ANF) | ~100 |

| 2-Amino-7-nitrofluorene (ANF) | ~100 |

| 2-Hydroxy-7-nitrofluorene (HNF) | ~100 |

Impact of Solute Structure and Hydrogen Bonding on Solvation Response

The strength and nature of the observed solvation dynamics, including the librational coherence, are not solely dictated by the solvent but are also significantly influenced by the specific structure of the solute molecule. sci-hub.st Studies comparing this compound with its parent compound, 2-amino-7-nitrofluorene (ANF), and the hydroxyl-substituted analogue, 2-hydroxy-7-nitrofluorene (HNF), have demonstrated that the amplitude of the 100 cm⁻¹ oscillation varies among these solutes. sci-hub.st

This variation suggests that the efficiency with which the electronic excitation of the solute launches the coherent librational motion in the surrounding acetonitrile molecules depends on the solute's specific functional groups. sci-hub.st Two primary factors are considered to explain these differences:

Rotational Friction : The structure of the solute can affect the rotational friction experienced by the nearby solvent molecules. The dimethylamino group in DM-ANF, for instance, presents a different steric and electronic profile to the solvent compared to the amino group in ANF. This can alter the way the solvent molecules are "gripped" and torqued by the change in the solute's dipole moment, thereby affecting the amplitude of the collective oscillation. sci-hub.st

Hydrogen Bonding : The presence of hydrogen-bonding moieties on the solute plays a crucial role in coupling the solute's electronic dynamics to the solvent's motions. For solutes like ANF and HNF, which can act as hydrogen-bond donors, a direct hydrogen-bonding link to solvent molecules can provide a more effective channel for launching coherent librations. sci-hub.st Although the dimethylamino group of DM-ANF is not a hydrogen-bond donor, the nitro group can act as a hydrogen-bond acceptor. The specific geometry and strength of these interactions influence the initial solvent response. sci-hub.stmdpi.com

Structure Activity Relationships Sar in the Photophysics of Nitrofluorene Derivatives

Impact of Substituent Electronic Properties on Charge Transfer and Fluorescence Quantum Yields

The defining characteristic of 2-Dimethylamino-7-nitrofluorene and related derivatives is the strong intramolecular charge transfer (ICT) that occurs upon absorption of light. The dimethylamino group at the 2-position acts as a potent electron donor, while the nitro group at the 7-position serves as a strong electron acceptor. This donor-acceptor (D-A) substitution pattern across the fluorene (B118485) bridge is the primary determinant of the molecule's photophysical properties.

Upon excitation, an electron is effectively promoted from a molecular orbital localized primarily on the donor (amino) end of the molecule to an orbital centered on the acceptor (nitro) end. This results in an excited state with a significantly larger dipole moment than the ground state. This change in electronic distribution is responsible for the compound's pronounced solvatochromism, where the emission wavelength shifts to lower energies (a red shift) in more polar solvents. The polar solvent molecules can stabilize the highly polar excited state, thus lowering its energy.

Stereochemical Influences on Excited State Dynamics: Planar vs. Twisted Conformations

While the planar ground state conformation of this compound is crucial for efficient light absorption, the dynamics in the excited state are heavily influenced by the possibility of conformational relaxation, specifically through bond twisting. The phenomenon of dual fluorescence observed in some push-pull systems is often explained by the existence of multiple, distinct excited state minima. scispace.com

In the case of 2-dialkylamino-7-nitrofluorene derivatives, computational and experimental studies suggest the presence of at least two emissive excited states. scispace.com The first is a planar excited state that retains the geometry of the ground state and is responsible for the higher-energy portion of the fluorescence spectrum. The second is a "twisted" state, formed by the rotation of the amino group's aryl-nitrogen bond. This twisted intramolecular charge transfer (TICT) state is typically more stabilized in polar solvents and is responsible for the lower-energy, red-shifted fluorescence band. scispace.com

Comparative Photophysical Studies of this compound with Structural Analogues

Comparing this compound (dm-ANF) with its analogue, 2-Diethylamino-7-nitrofluorene (de-ANF), reveals the subtle but significant impact of the N-alkyl substituents on the photophysics. Both compounds exhibit dual fluorescence in certain solvents, arising from planar and twisted excited states. scispace.com However, the specific positions of the emission maxima differ slightly between the two, reflecting the influence of the alkyl groups on the energy of the excited state minima. scispace.com

The substitution of methyl groups with the slightly bulkier ethyl groups can influence the rotational barrier and the equilibrium geometry of the amino group. This, in turn, can affect the kinetics and thermodynamics of the transition from the initially excited planar state to the twisted (TICT) state. In a study using femtosecond transient absorption spectroscopy, several excited state minima were identified for de-ANF, with the planar and amino-twisted minima being very close in energy. scispace.com This small energy difference highlights the accessibility of multiple conformations on the excited state potential energy surface. The nature of the alkyl substituent can fine-tune this energy landscape, thereby altering the fluorescence lifetime and quantum yield. scispace.com Studies on other classes of dyes have also shown that modifying the alkyl groups on the amino substituent can significantly impact photophysical properties and stability. nih.govresearchgate.net

| Compound | High-Energy Emission Max (nm) | Low-Energy Emission Max (nm) |

|---|---|---|

| dm-ANF | ~610 | ~720 |

| de-ANF | ~620 | ~720 |

The photophysical properties of D-A chromophores can be further tuned by modifying the conjugated π-bridge. Replacing a carbon atom in the fluorene core with a heteroatom such as oxygen, sulfur, or nitrogen can significantly alter the electronic structure and, consequently, the photophysical behavior. While direct comparative studies on heteroatom-substituted analogues of this compound are not widely reported, general principles from related systems provide valuable insights.

Introducing a heteroatom into a conjugated core can have several effects:

Altering Electron Density: Heteroatoms have different electronegativities and can possess lone pairs of electrons, which can modify the electron-donating or -accepting character of the bridge itself, influencing the HOMO and LUMO energy levels. rsc.org

Promoting Intersystem Crossing: The presence of a heavier heteroatom, such as sulfur, can increase spin-orbit coupling. rsc.org This enhances the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state, which can quench fluorescence and promote phosphorescence. rsc.org

For example, in xanthene dyes, which have an oxygen atom in the core, substitution at the bridge position with other groups like a ketone can dramatically red-shift absorption and emission into the shortwave-infrared (SWIR) region. nih.gov This is achieved by stabilizing the LUMO energy level. nih.gov Applying these principles, one could predict that replacing the C9-methylene group in the fluorene core with a heteroatom would provide a powerful strategy for tuning the emission color and quantum yield of this compound-based dyes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-dimethylamino-7-nitrofluorene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via alkylation reactions using nitrofluorene derivatives and dimethylamine precursors. Key parameters include:

- Solvent selection : Anhydrous DMSO or dichloromethane (DCM) is often preferred for alkylation due to their inertness and ability to stabilize intermediates .

- Catalysts : Potassium iodide (KI) can enhance reactivity by facilitating halide displacement in alkylation steps .

- Temperature control : Reactions are typically conducted at room temperature or under mild heating (0–40°C) to avoid side reactions like hydrolysis or decomposition.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming molecular structure, particularly the positions of dimethylamino and nitro groups. For example, the nitro group’s electron-withdrawing effect causes distinct deshielding in aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates the molecular formula (CHNO) and detects isotopic patterns .

- UV-Vis Spectroscopy : Identifies absorption maxima (e.g., ~300–400 nm) linked to π→π* transitions and intramolecular charge transfer (ICT) states .

Advanced Research Questions

Q. How does solvent polarity influence the excited-state dynamics of this compound, and what methodologies can elucidate these effects?

- Methodological Answer :

- Experimental Design : Use femtosecond transient absorption spectroscopy to track ultrafast excited-state relaxation (10–10 s). Solvents like cyclohexane (nonpolar) vs. acetonitrile (polar) can reveal polarity-dependent pathways .

- Key Observations :

- Dual fluorescence : In polar solvents, two emission bands arise from planar and twisted ICT states. Time-resolved fluorescence decay kinetics can quantify their lifetimes .

- Non-radiative decay : Apolar solvents favor pathways like intersystem crossing (ISC) due to El-Sayed-allowed transitions, detectable via triplet-state absorption signals .

- Computational Support : Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations map potential energy surfaces (PES) to identify minima and conical intersections responsible for fluorescence quenching .

Q. What computational strategies are effective in resolving contradictions between experimental fluorescence data and theoretical predictions for nitrofluorene derivatives?

- Methodological Answer :

- Multi-reference Methods : For systems with strong ICT or open-shell character, CASSCF/CASPT2 calculations provide accurate excited-state descriptions compared to single-reference TD-DFT .

- Vibronic Coupling Analysis : Include vibrational modes in simulations to explain discrepancies in Stokes shifts or dual fluorescence. Tools like DUSHIN or FCclasses can model vibronic progressions .

- Solvent Modeling : Use polarizable continuum models (PCM) or explicit solvent clusters in calculations to account for solvent stabilization of charge-separated states .

Q. How can researchers design experiments to distinguish between radiative and non-radiative decay pathways in this compound?

- Methodological Answer :

- Quantum Yield Measurements : Compare fluorescence quantum yields (Φ) in solvents of varying polarity. Low Φ in apolar solvents suggests dominant non-radiative decay (e.g., ISC or internal conversion) .

- Temperature-Dependent Studies : Cool samples to 77 K to suppress thermal activation of non-radiative pathways. Enhanced fluorescence intensity at low temperatures confirms thermally activated decay mechanisms .

- Transient Absorption Spectroscopy : Monitor triplet-triplet absorption bands (e.g., 450–600 nm) to detect ISC events and quantify triplet-state populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.